N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide

Description

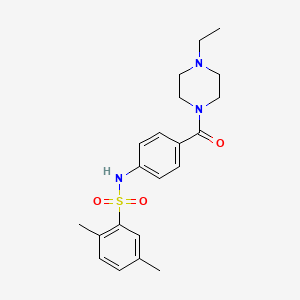

N-(4-(4-Ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,5-dimethylbenzenesulfonamide core linked to a phenyl group substituted with a 4-ethylpiperazine-1-carbonyl moiety.

Properties

IUPAC Name |

N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-4-23-11-13-24(14-12-23)21(25)18-7-9-19(10-8-18)22-28(26,27)20-15-16(2)5-6-17(20)3/h5-10,15,22H,4,11-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKARZBSRTALURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbonylative Coupling of 4-Ethylpiperazine

The 4-ethylpiperazine core undergoes carbonylative activation to generate the reactive carbonyl chloride. Phosgene or triphosgene in anhydrous dichloromethane at 0–5°C facilitates this conversion. Subsequent coupling with 4-aminophenol in the presence of N,N-diisopropylethylamine (DIPEA) yields 4-(4-ethylpiperazine-1-carbonyl)aniline (Eq. 1):

$$

\text{4-Ethylpiperazine} + \text{COCl}_2 \rightarrow \text{4-Ethylpiperazine-1-carbonyl chloride} \quad

$$

$$

\text{4-Ethylpiperazine-1-carbonyl chloride} + \text{4-aminophenol} \rightarrow \text{4-(4-ethylpiperazine-1-carbonyl)aniline} \quad

$$

Key Conditions :

Alternative Route via Ullmann Coupling

For scale-up, Ullmann coupling between 4-iodoaniline and 4-ethylpiperazine using a copper(I) catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) in DMF at 110°C forms the C–N bond directly. Post-reduction of the nitro group (if applicable) completes the intermediate.

Preparation of the 2,5-Dimethylbenzenesulfonamide Moiety

Sulfonation of 2,5-Dimethylbenzene

Chlorosulfonic acid (ClSO₃H) sulfonates 2,5-dimethylbenzene at 50–60°C, yielding 2,5-dimethylbenzenesulfonyl chloride (Eq. 2):

$$

\text{2,5-Dimethylbenzene} + \text{ClSO}_3\text{H} \rightarrow \text{2,5-Dimethylbenzenesulfonyl chloride} \quad

$$

Optimization Notes :

- Excess chlorosulfonic acid (3 eq.) ensures complete conversion.

- Quenching with ice-water precipitates the sulfonyl chloride.

Amination to Sulfonamide

Reaction of 2,5-dimethylbenzenesulfonyl chloride with aqueous ammonia (28%) in THF at 0°C affords 2,5-dimethylbenzenesulfonamide in 90% yield.

Final Coupling and Global Deprotection

Sulfonamide-Phenyl Coupling

The 4-(4-ethylpiperazine-1-carbonyl)aniline intermediate undergoes nucleophilic substitution with 2,5-dimethylbenzenesulfonyl chloride in pyridine at 80°C (Eq. 3):

$$

\text{4-(4-Ethylpiperazine-1-carbonyl)aniline} + \text{2,5-Dimethylbenzenesulfonyl chloride} \rightarrow \text{this compound} \quad

$$

Critical Parameters :

- Base: Pyridine (scavenges HCl)

- Reaction Time: 12–16 hours

- Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

Boc Protection/Deprotection Strategy

In alternative routes, tert-butoxycarbonyl (Boc) protection of the piperazine nitrogen precedes coupling. Hydrogenolysis using 10% Pd/C under 100 psi H₂ in methanol removes Boc groups, as demonstrated in analogous syntheses.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Optimization

Recrystallization from warm water/cyclohexane (1:3) enhances purity to >99%, eliminating residual solvents and byproducts.

Process Scalability and Industrial Considerations

Cost-Effective Catalyst Recycling

Pd/C Catalyst Recovery : Filtration through celite and methanol washing allows reuse for 3–5 cycles without activity loss.

Solvent Sustainability

Replacing DCM with 2-methyltetrahydrofuran (2-MeTHF) in carbonylative steps reduces environmental impact while maintaining yield (82–84%).

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

Over-sulfonation of 2,5-dimethylbenzene is mitigated by:

Amide Bond Hydrolysis

Exposure to moisture during coupling is minimized using molecular sieves (4Å) and anhydrous solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Amine derivatives

Substitution: Substituted sulfonamides

Scientific Research Applications

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-2,5-dimethylbenzenesulfonamide (Compound 20)

- Structural Differences :

- The acetylpiperazine group replaces the ethylpiperazine moiety.

- A 5-chloropyridin-3-yl group is introduced, and the phenyl ring is connected via an ether linkage.

- Physicochemical Properties: Yield: 70% (vs. ¹H NMR: Key peaks include δ10.49 (s, 1H, NH), 7.65 (s, 2H, aromatic), and 3.10–4.02 (m, piperazine and ether protons) . HRMS: [M]+ at m/z 518.1202 (C₂₄H₂₄ClN₄O₄S) .

- Implications: The acetyl group may enhance metabolic stability compared to ethylpiperazine due to reduced basicity.

N-(4-Methoxyphenyl)-2,5-dimethylbenzenesulfonamide

- Structural Differences :

- Lacks the piperazine-carbonyl substituent; instead, a methoxy group is present on the phenyl ring.

- Physicochemical Properties :

- Methoxy group improves solubility in polar solvents but reduces lipophilicity.

- Absence of piperazine limits interactions with charged or hydrophobic binding pockets.

4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-N-methyl-N-phenylbenzenesulfonamide

- Structural Differences :

- Piperazine is substituted with a 2,3-dimethylphenyl group.

- N-methyl and N-phenyl groups on the sulfonamide.

- Implications :

Comparative Data Table

Research Findings and Trends

- Piperazine Modifications: Ethyl vs. acetyl groups: Ethylpiperazine may confer higher basicity, enhancing interactions with acidic residues in targets like serotonin receptors.

- Sulfonamide Substitutions :

- 2,5-Dimethyl groups on the benzene ring are conserved across analogs, suggesting their role in hydrophobic interactions or steric hindrance mitigation.

- Aromatic Linkers :

- Ether-linked pyridine (Compound 20) vs. direct phenyl linkage: Ether groups may increase conformational flexibility, affecting binding kinetics .

Biological Activity

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has the following chemical formula and structural characteristics:

- Molecular Formula : C19H23N3O3S

- Molecular Weight : 373.5 g/mol

- IUPAC Name : 4-(4-ethylpiperazine-1-carbonyl)-N-phenylbenzenesulfonamide

The structure includes a piperazine moiety, which is known to enhance biological activity through various mechanisms.

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of derivatives containing piperazine. For instance, a series of 4-carbonyl piperazine substituted compounds were evaluated against Mycobacterium tuberculosis. One notable derivative exhibited a Minimum Inhibitory Concentration (MIC) of 0.008 μM, indicating high efficacy against the pathogen .

| Compound | MIC (μM) | Aqueous Solubility (μg/mL) |

|---|---|---|

| 8h | 0.008 | 104 |

| DprE1 Inhibitor (Comp.1) | - | 1.04 |

| PBTZ169 | - | >100 |

These findings suggest that compounds with similar structural features as this compound may also exhibit significant antitubercular activity.

Structure-Activity Relationship (SAR)

The presence of the piperazine moiety is critical for the biological activity of sulfonamide derivatives. Modifications to the alkyl side chains have shown to affect both solubility and antimicrobial potency. For example, simple alkyl substitutions have been associated with increased solubility and reduced cytotoxicity .

Case Studies

A study by investigated adjunctive therapies for pulmonary tuberculosis using phosphodiesterase inhibitors alongside traditional treatments. The findings support the hypothesis that compounds like this compound could serve as effective adjuncts by enhancing drug efficacy and reducing treatment duration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions. For example:

- Step 1 : Coupling of 2,5-dimethylbenzenesulfonyl chloride with a 4-aminophenyl intermediate under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2 : Introduction of the 4-ethylpiperazine-1-carbonyl group via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust temperature (40–60°C) to minimize side reactions. Solvent polarity (e.g., DMF vs. THF) may influence yield .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to verify sulfonamide (-SO-NH-) and piperazine carbonyl (-CO-N-) linkages. Compare chemical shifts to analogous compounds (e.g., N-(4-ethylphenyl)-2,5-dimethylbenzenesulfonamide ).

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., expected [M+H] for CHNOS).

- Elemental Analysis : Validate purity (>95%) via combustion analysis .

Q. What solvents and buffers are suitable for solubility and stability testing?

- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (pH 4–8). For example, use sodium acetate buffer (pH 4.6) with 1-octanesulfonate for HPLC compatibility .

- Stability : Perform accelerated degradation studies under UV light and varying pH (3–9) to identify labile groups (e.g., sulfonamide hydrolysis) .

Q. What purification techniques are effective for isolating the compound?

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate to DCM/methanol).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodology :

- Structural Modifications : Synthesize analogs with variations in the piperazine (e.g., 4-methylpiperazine) or sulfonamide substituents. Compare bioactivity using assays (e.g., kinase inhibition) .

- Key Observations : Chlorine or fluorine substitutions on the phenyl ring (as in N-(4-fluorophenyl)-2,5-dimethylbenzenesulfonamide) may enhance target selectivity .

Q. What challenges arise in crystallographic analysis, and how can they be addressed?

- Crystallization : Use vapor diffusion with solvents like acetonitrile/water. If twinning occurs, employ SHELXL for refinement .

- Data Collection : High-resolution (<1.0 Å) data is critical for resolving piperazine conformational flexibility. Use synchrotron sources for weak diffractors .

Q. How can in silico modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs). Validate with MD simulations (AMBER/CHARMM) to assess piperazine ring dynamics .

- Pharmacophore Mapping : Identify key features (e.g., sulfonamide H-bond donors) using tools like Phase .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. XRD)?

- Case Example : If NMR suggests a planar piperazine ring but XRD shows chair conformation:

- Re-examine sample purity (HPLC).

- Re-run XRD at low temperature (100 K) to reduce thermal motion artifacts .

Q. What strategies mitigate off-target effects in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.